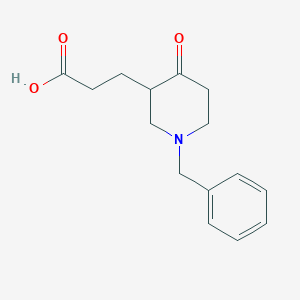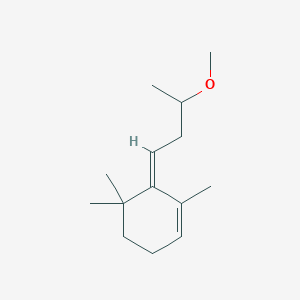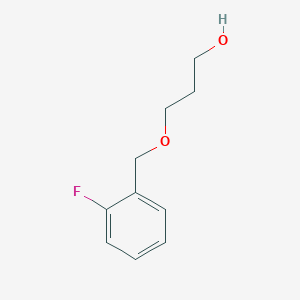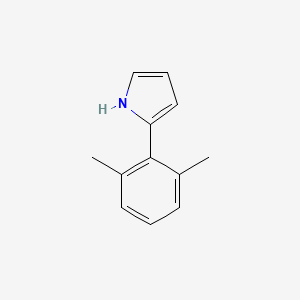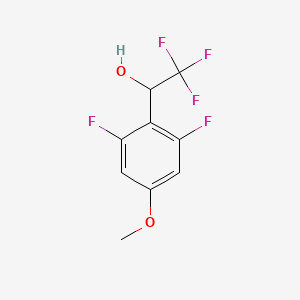
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it a subject of interest in research and industrial applications.
Métodos De Preparación
The synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol involves several steps, typically starting with the preparation of key intermediates. One common synthetic route includes the reaction of 2,6-difluoro-4-methoxyphenylboronic acid with trifluoroacetaldehyde under specific conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol finds applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the development of drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol stands out due to its unique combination of fluorine atoms and methoxy group. Similar compounds include:
2,6-Difluoro-4-methoxyphenylboronic acid: Used in similar synthetic applications but lacks the trifluoroethanol moiety.
2,6-Difluoro-4-methoxybenzaldehyde: Shares the difluoro and methoxy groups but differs in its aldehyde functionality.
Propiedades
Fórmula molecular |
C9H7F5O2 |
|---|---|
Peso molecular |
242.14 g/mol |
Nombre IUPAC |
1-(2,6-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H7F5O2/c1-16-4-2-5(10)7(6(11)3-4)8(15)9(12,13)14/h2-3,8,15H,1H3 |
Clave InChI |
CPQTUCBNFQJCNM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)F)C(C(F)(F)F)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NZ)-N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B11722364.png)
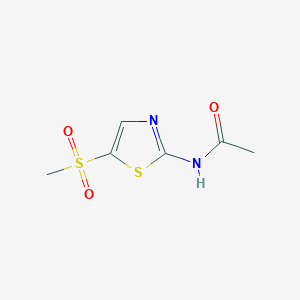
![Tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11722368.png)
